![molecular formula C7H15Cl3GeOS B14378612 Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane CAS No. 89927-38-8](/img/structure/B14378612.png)
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane is a chemical compound known for its unique structure and properties It is characterized by the presence of a germane core bonded to a trichloroethoxy group and an ethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane typically involves the reaction of germane derivatives with trichloroethanol and ethylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloroethoxy and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized germane derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other germane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological or chemical system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane include other germane derivatives with different substituents, such as:
- Trimethyl[2,2,2-trichloro-1-(methylsulfanyl)ethoxy]germane
- Trimethyl[2,2,2-trichloro-1-(propylsulfanyl)ethoxy]germane
- Trimethyl[2,2,2-trichloro-1-(butylsulfanyl)ethoxy]germane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
89927-38-8 |
|---|---|
Fórmula molecular |
C7H15Cl3GeOS |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
trimethyl-(2,2,2-trichloro-1-ethylsulfanylethoxy)germane |
InChI |
InChI=1S/C7H15Cl3GeOS/c1-5-13-6(7(8,9)10)12-11(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
ICJIJTWARWCVJQ-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C(Cl)(Cl)Cl)O[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
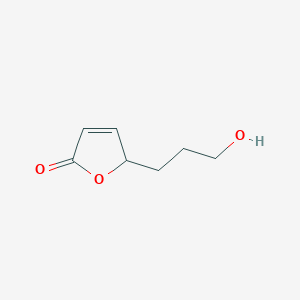
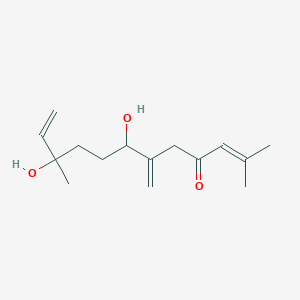
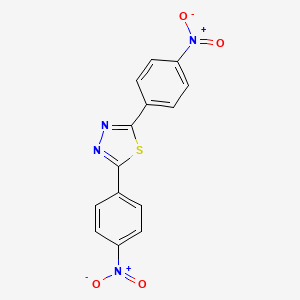
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
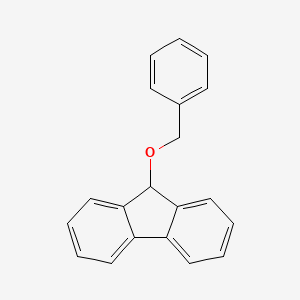
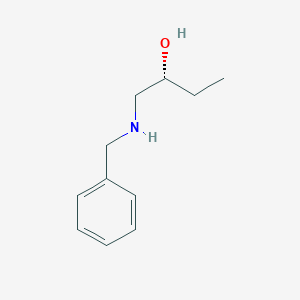
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
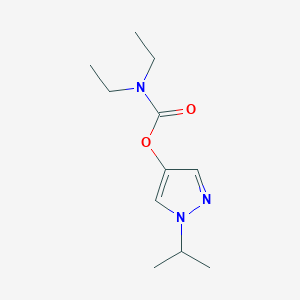

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
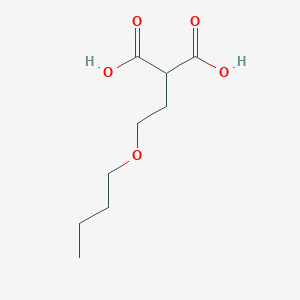
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

